3-(4-Bromo-2,6-dimethoxyphenyl)-2-oxopropanoic acid
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Overview
Description
3-(4-Bromo-2,6-dimethoxyphenyl)-2-oxopropanoic acid is an organic compound with a complex structure that includes a bromine atom and two methoxy groups attached to a phenyl ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(4-Bromo-2,6-dimethoxyphenyl)-2-oxopropanoic acid typically involves multiple steps, starting from readily available precursors. One common method involves the bromination of 2,6-dimethoxybenzaldehyde, followed by a series of reactions to introduce the oxopropanoic acid moiety. The reaction conditions often require controlled temperatures and the use of specific catalysts to ensure high yields and purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale reactions using similar synthetic routes but optimized for efficiency and cost-effectiveness. This includes the use of continuous flow reactors and automated systems to monitor and control reaction parameters.
Chemical Reactions Analysis
Types of Reactions
3-(4-Bromo-2,6-dimethoxyphenyl)-2-oxopropanoic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form different products depending on the reagents and conditions used.
Reduction: Reduction reactions can modify the functional groups, leading to the formation of different derivatives.
Substitution: The bromine atom in the compound can be substituted with other groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Nucleophiles like amines and thiols can be used to replace the bromine atom under appropriate conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or alkanes.
Scientific Research Applications
3-(4-Bromo-2,6-dimethoxyphenyl)-2-oxopropanoic acid has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound can be used in studies involving enzyme inhibition and protein interactions.
Medicine: Research into its potential therapeutic effects, including anti-inflammatory and anticancer properties, is ongoing.
Industry: It is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 3-(4-Bromo-2,6-dimethoxyphenyl)-2-oxopropanoic acid involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins, leading to changes in cellular processes. The exact pathways involved depend on the specific application and the biological context in which the compound is used.
Comparison with Similar Compounds
Similar Compounds
- 4-Bromo-2,6-dimethoxybenzaldehyde
- 4-Bromo-2,6-dimethoxyphenyl)methanol
- 2-(4-Bromo-2,6-dimethoxyphenyl)acetaldehyde
Uniqueness
Compared to these similar compounds, 3-(4-Bromo-2,6-dimethoxyphenyl)-2-oxopropanoic acid has a unique combination of functional groups that confer distinct chemical properties. This makes it particularly useful in specific research applications where these properties are advantageous.
Properties
Molecular Formula |
C11H11BrO5 |
---|---|
Molecular Weight |
303.11 g/mol |
IUPAC Name |
3-(4-bromo-2,6-dimethoxyphenyl)-2-oxopropanoic acid |
InChI |
InChI=1S/C11H11BrO5/c1-16-9-3-6(12)4-10(17-2)7(9)5-8(13)11(14)15/h3-4H,5H2,1-2H3,(H,14,15) |
InChI Key |
VXEIUCLRRNJCAH-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC(=CC(=C1CC(=O)C(=O)O)OC)Br |
Origin of Product |
United States |
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